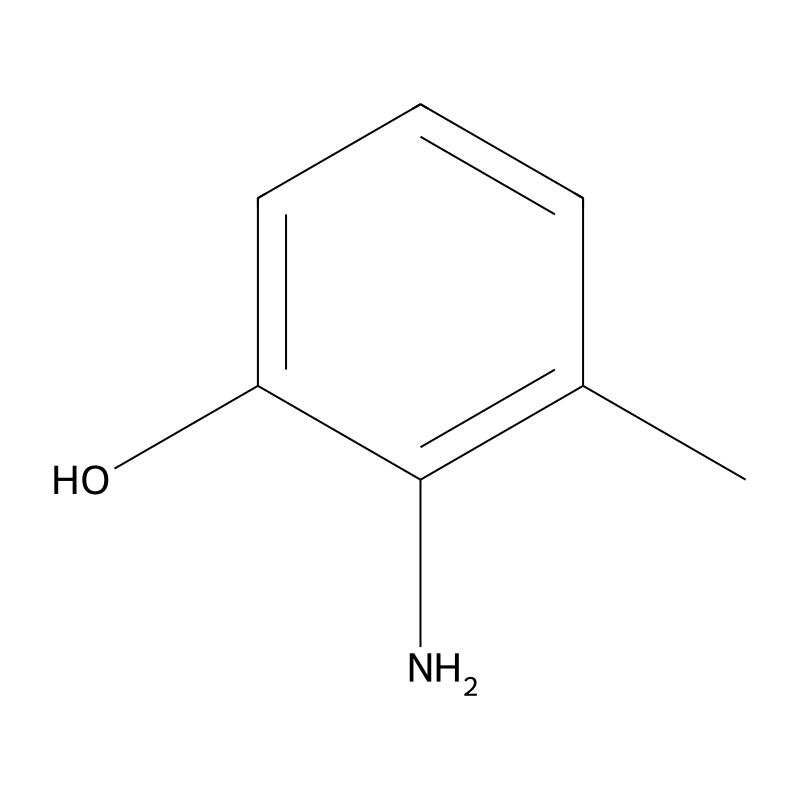

2-Amino-3-methylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Preparation of Schiff Base Ligands

Scientific Field: Organic Chemistry

Summary of the Application: Schiff base ligands are often used in the field of coordination chemistry. .

Results or Outcomes: The outcome of this process is the formation of Schiff base ligands, which have wide applications in the formation of complex metal ions used in catalysis, material science, and medicinal chemistry.

Bioconjugation

Scientific Field: Biochemistry

Summary of the Application: 3-Bromo-2-methylphenol (BrMP), which can be derived from 2-Amino-3-methylphenol, acts as a linker molecule in scientific research.

Results or Outcomes: The outcome of this process is the formation of bioconjugates, which have wide applications in various fields such as drug delivery, diagnostics, and biotechnology.

Pesticides

Scientific Field: Agriculture and Chemistry

Summary of the Application: m-Cresol is used in the synthesis of pesticides such as fenitrothion and fenthion.

Results or Outcomes: The outcome of this process is the formation of pesticides which are used in agriculture to control pests.

Synthetic Vitamin E

Summary of the Application: m-Cresol is used in the synthesis of synthetic vitamin E by methylation to give 2,3,6-trimethylphenol.

Results or Outcomes: The outcome of this process is the formation of synthetic vitamin E which has antioxidant properties and is used in various health supplements.

Antiseptics

Scientific Field: Medicine and Chemistry

Summary of the Application: m-Cresol is used in the synthesis of antiseptics, such as amylmetacresol.

Results or Outcomes: The outcome of this process is the formation of antiseptics which are used to prevent the growth of disease-causing microorganisms.

Solvent for Polymers

Scientific Field: Polymer Chemistry

Summary of the Application: m-Cresol is used as a solvent for polymers.

Results or Outcomes: The outcome of this process is the use of m-Cresol as a solvent in various polymer chemistry applications.

Preservatives in Insulin Preparations

Scientific Field: Medicine and Biochemistry

Summary of the Application: m-Cresol is used as a preservative in some insulin preparations.

Results or Outcomes: The outcome of this process is the use of m-Cresol as a preservative in insulin preparations, which helps to maintain the stability and efficacy of the insulin.

Intermediate in Chemical Production

Scientific Field: Industrial Chemistry

Summary of the Application: m-Cresol is used as an intermediate in the production of other chemicals.

Results or Outcomes: The outcome of this process is the use of m-Cresol as an intermediate in various chemical synthesis processes.

Household Disinfectant

Scientific Field: Household Products and Chemistry

Summary of the Application: Chloro-m-cresol, which can be derived from 2-Amino-3-methylphenol, is used as a household disinfectant.

Results or Outcomes: The outcome of this process is the formation of a disinfectant which is used to kill germs and bacteria in households.

Non-Selective Beta Blocker

Summary of the Application: Bupranolol, which can be derived from 2-Amino-3-methylphenol, is a non-selective beta blocker.

Results or Outcomes: The outcome of this process is the formation of a beta blocker which is used in the treatment of various cardiovascular conditions.

2-Amino-3-methylphenol, also known as 2-amino-m-cresol, is an organic compound with the molecular formula C₇H₉NO. It features an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring that also contains a methyl group. This compound is primarily used in dye formulations and has garnered attention for its biological activity and potential applications in various fields.

Due to limited research, the mechanism of action of 2-amino-3-methylphenol is not known.

- Toxicity: Information on the specific toxicity of 2-amino-3-methylphenol is not available. However, structurally similar aminophenols can be irritating to the skin, eyes, and respiratory system [].

- Flammability: Data on the flash point or flammability of 2-amino-3-methylphenol is not available. However, aminophenols can be combustible [].

- Reactivity: The specific reactivity of 2-amino-3-methylphenol with other chemicals is not documented. However, the presence of the amine and hydroxyl groups suggests it might react with strong acids or bases.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing 2-amino-3-methylphenol to react with electrophiles.

- Oxidation Reactions: Under certain conditions, it can be oxidized to form quinonoid compounds.

- Acetylation: The amino group can be acetylated, affecting its solubility and reactivity.

These reactions are significant for its use in synthesizing various derivatives that may enhance its properties or applicability.

Research indicates that 2-amino-3-methylphenol exhibits notable biological activities. It has been studied for its potential mutagenic effects and metabolic pathways in humans. Specifically:

- Mutagenicity: It has been shown to have low mutagenic potential in bacterial assays, indicating that it does not significantly induce mutations under standard testing conditions .

- Metabolism: The compound is metabolized primarily through N-acetylation by human enzymes NAT1 and NAT2, with varying efficiencies based on genetic polymorphisms .

Several synthesis methods for 2-amino-3-methylphenol have been reported:

- Reduction of 4-Nitroso-3-methylphenol: This method involves the nitrosation of m-cresol followed by hydrogenation to yield 2-amino-3-methylphenol .

- Acid-Catalyzed Cracking: Another approach includes the acid-catalyzed cracking of benzoic acid, which leads to the formation of this compound .

- Direct Amination of Phenolic Compounds: This method utilizes various amines to directly introduce the amino group onto the aromatic ring.

Each method has its advantages and limitations regarding yield, purity, and environmental impact.

2-Amino-3-methylphenol finds applications in various industries:

- Dye Manufacturing: It is commonly used as an intermediate in the production of hair dyes and other colorants due to its ability to form stable colored complexes.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses.

- Research: It serves as a reagent in chemical research and development.

Studies on the interactions of 2-amino-3-methylphenol with biological systems have revealed important insights into its safety profile:

- Toxicity Assessments: In vitro studies indicate that it causes skin and eye irritation, necessitating careful handling during application .

- Metabolic Interactions: The compound's metabolism involves interactions with human N-acetyltransferases, which play a crucial role in drug metabolism and detoxification .

Several compounds share structural similarities with 2-amino-3-methylphenol, including:

Uniqueness of 2-Amino-3-Methylphenol

What sets 2-amino-3-methylphenol apart is its specific positioning of functional groups, which influences both its chemical reactivity and biological activity. Its unique ability to interact with specific metabolic pathways makes it particularly interesting for further research into its pharmacological potential.

The cyclocondensation of 2-amino-3-methylphenol to form benzoxazole derivatives represents a fundamental transformation in heterocyclic chemistry. This process involves the intramolecular cyclization of the amino and hydroxyl functionalities present in the ortho-aminophenol structure, leading to the formation of the benzoxazole ring system [1] [2].

Mechanistic Pathways and Reaction Conditions

The benzoxazole ring formation through cyclocondensation can proceed via multiple mechanistic pathways depending on the specific reaction conditions and reagents employed. The most widely studied approach involves the condensation of 2-amino-3-methylphenol with carboxylic acids or their derivatives under acidic conditions. When heated with polyphosphoric acid at temperatures ranging from 150-200°C, 2-amino-3-methylphenol undergoes dehydrative cyclization to yield the corresponding benzoxazole derivatives in yields ranging from 60-85% [1].

Alternative synthetic approaches have been developed to improve reaction efficiency and environmental compatibility. The reaction of 2-amino-3-methylphenol with various aldehydes in the presence of iodine as a catalyst under solvent-free conditions has proven particularly effective. This methodology, which can be conducted under either microwave irradiation or conventional heating, provides benzoxazole products in excellent yields of 80-95% [2]. The reaction proceeds through the initial formation of a Schiff base intermediate, followed by oxidative cyclization facilitated by the iodine catalyst.

Microwave-assisted synthesis represents another significant advancement in benzoxazole formation. The reaction of 2-amino-3-methylphenol with aryl acetylenes in dimethyl formamide using sulfur as an oxidant at 110°C provides a practical and well-organized pathway for benzoxazole synthesis. Although yields are moderate, ranging from 40-71%, this method offers operational simplicity and readily available starting materials [1].

Advanced Catalytic Systems

Recent developments have focused on the implementation of environmentally benign catalytic systems for benzoxazole synthesis. Ultrasonic irradiation has emerged as a powerful tool for promoting cyclocondensation reactions. Under solvent-free conditions with ultrasonic activation for 30 minutes, benzoxazole derivatives can be obtained in yields ranging from 85-98% [3]. This methodology offers significant advantages including reduced reaction times, improved yields, and elimination of organic solvents.

Lewis acid catalysis has proven particularly effective for benzoxazole ring formation. The use of zinc chloride in ethanol at ambient temperature facilitates the condensation of 2-amino-3-methylphenol with various aldehydes, providing benzoxazole products in yields of 88-96% [4]. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the amino group.

Ionic liquid catalysis represents a cutting-edge approach to benzoxazole synthesis. The use of Lewis acidic ionic liquid immobilized on magnetic nanoparticles under ultrasonic irradiation in solvent-free conditions provides benzoxazole derivatives in yields of 85-95% [3]. This methodology combines the advantages of ionic liquid catalysis with magnetic recoverability, offering both high efficiency and environmental sustainability.

Substituent Effects on Cyclization Efficiency

The presence of the methyl group at the 3-position of 2-amino-3-methylphenol significantly influences the cyclization efficiency and regioselectivity of benzoxazole formation. Electron-donating substituents such as the methyl group enhance the nucleophilicity of the amino group through hyperconjugation and inductive effects, facilitating the initial nucleophilic attack on electrophilic partners [5].

The steric influence of the 3-methyl substituent also plays a crucial role in determining the reaction outcome. While the methyl group provides modest steric hindrance, it generally does not impede the cyclization process significantly. In fact, the methyl substituent can stabilize intermediates through hyperconjugative interactions, leading to improved yields compared to unsubstituted 2-aminophenol derivatives [6].

Substituent Effects on Azomethine Bond Stability

The stability of azomethine bonds formed from 2-amino-3-methylphenol derivatives is significantly influenced by the electronic and steric properties of substituents attached to both the aromatic ring and the imine carbon. Understanding these substituent effects is crucial for designing stable imine intermediates and predicting reaction outcomes in heterocyclic synthesis [5] [6].

Electronic Effects of Substituents

Electron-donating substituents such as methyl and methoxy groups exert a moderate stabilizing effect on azomethine bonds. These substituents enhance electron density on the aromatic ring through hyperconjugation and mesomeric donation, which in turn increases the nucleophilicity of the nitrogen atom in the imine linkage. The bond strength of azomethine bonds in the presence of electron-donating substituents typically ranges from 6-8 kcal/mol [5] [6].

The methyl group at the 3-position of 2-amino-3-methylphenol specifically contributes to azomethine stability through hyperconjugative interactions. The sigma electrons of the C-H bonds in the methyl group can delocalize into the π-system of the aromatic ring, providing additional stabilization to the imine nitrogen [6]. This effect is particularly pronounced when the azomethine bond is conjugated with the aromatic system.

Conversely, electron-withdrawing substituents such as nitro and cyano groups exert a strong destabilizing effect on azomethine bonds. These substituents reduce electron density on the aromatic ring and decrease the nucleophilicity of the nitrogen atom, resulting in weaker imine bonds with strengths typically ranging from 3-5 kcal/mol [5] [7]. The electron withdrawal occurs through both inductive and mesomeric effects, with the mesomeric component being particularly significant for strongly withdrawing groups.

Hydrogen Bonding Interactions

Ortho-hydroxyl groups provide exceptional stabilization to azomethine bonds through intramolecular hydrogen bonding interactions. The formation of a five-membered chelate ring between the hydroxyl proton and the imine nitrogen creates a thermodynamically favorable system with bond strengths ranging from 8-12 kcal/mol [8]. This stabilization is so significant that it can shift tautomeric equilibria and influence reaction pathways.

The strength of these hydrogen bonding interactions has been quantified through polarographic reduction potential studies. Azomethines containing ortho-hydroxyl substituents show characteristic shifts in reduction potentials of 0.3-0.4 V toward more positive values in non-aqueous solvents, corresponding to hydrogen bond strengths of 6-10 kcal/mol [8]. The presence of these interactions also influences molecular conformation, promoting coplanar arrangements that maximize orbital overlap.

Novel Stabilization Mechanisms

Recent research has identified n→π* interactions as a particularly important stabilization mechanism for azomethine bonds. Carboxylate groups positioned ortho to the imine linkage can engage in these interactions, providing significant stabilization with bond strengths ranging from 10-15 kcal/mol [9]. These interactions involve the donation of electron density from the oxygen lone pairs of the carboxylate group into the π* orbital of the C=N bond.

The strength of n→π* interactions can surpass that of conventional hydrogen bonding and is highly dependent on the geometric orientation of the interacting groups. Natural bond orbital analysis has shown that optimal stabilization occurs when the carboxylate oxygen is positioned approximately 3.0-3.5 Å from the imine carbon with specific angular requirements [9]. This discovery has opened new avenues for the rational design of stable imine systems.

Aromatic vs Aliphatic Azomethines

The aromatic or aliphatic nature of the aldehyde component significantly influences azomethine stability. Aromatic aldehydes generally produce more stable imines compared to aliphatic aldehydes due to extended conjugation effects. Bond strengths for aromatic azomethines typically range from 7-10 kcal/mol, while aliphatic systems show reduced stability with bond strengths of 4-6 kcal/mol [10].

The enhanced stability of aromatic azomethines results from the delocalization of π-electrons across the extended conjugated system. This delocalization reduces the electrophilic character of the imine carbon and provides kinetic stability against hydrolysis. Additionally, aromatic systems benefit from favorable π-π stacking interactions in the solid state, contributing to overall molecular stability [10].

Kinetic vs Thermodynamic Stability

The distinction between kinetic and thermodynamic stability is crucial for understanding azomethine behavior under different conditions. While thermodynamic stability is primarily determined by electronic factors such as conjugation and hydrogen bonding, kinetic stability is influenced by steric hindrance around the imine bond [11]. Substituents that provide steric protection can significantly enhance the resistance to hydrolysis even in thermodynamically less stable systems.

Supramolecular multivalency effects have emerged as a powerful tool for enhancing imine stability under physiological conditions. The incorporation of multiple recognition sites within imine-containing molecules can provide cooperative stabilization effects that significantly exceed the sum of individual interactions [11]. This approach has proven particularly valuable for biological applications where aqueous stability is paramount.

Photochemical Reactivity in Furan-Based Systems

The photochemical behavior of furan-containing systems derived from 2-amino-3-methylphenol represents a complex and fascinating area of heterocyclic chemistry. These systems exhibit diverse reactivity patterns depending on the specific substitution pattern, reaction conditions, and photochemical activation methods employed [12] [13].

Direct vs Sensitized Photochemical Activation

The photochemical reactivity of furan derivatives can be accessed through either direct UV irradiation or photosensitized processes. Direct irradiation typically populates the singlet excited state of the furan ring, leading to either conversion to Dewar isomers or intersystem crossing to the triplet state [13]. The efficiency of these competing processes determines the overall product distribution and reaction outcome.

In 2-methylfuran systems, mercury-sensitized photolysis in the gas phase leads primarily to ring contraction products including 2-butyne, 1,2-pentadiene, and 1-methylcyclopropene [12]. The sensitization process selectively populates the triplet state, which undergoes characteristic O-C bond cleavage. This selectivity contrasts with direct irradiation, which often leads to complex product mixtures due to competing reaction pathways.

Computational studies using ab initio methods have provided detailed insights into the photochemical mechanisms of furan derivatives. For furan-2-carbonitrile, calculations indicate that sensitized irradiation populates the first excited triplet state, which can evolve only through O-Cα cleavage [13]. The selection of the specific bond to be broken can depend on either energetic factors for electron-withdrawing substituents or kinetic factors for alkyl and silyl substituents.

Singlet Oxygen Reactions

Photosensitized oxidation represents one of the most synthetically useful photochemical transformations of furan systems. The reaction of 3-methoxycarbonylfuran derivatives with singlet oxygen, generated using methylene blue as a photosensitizer at -15°C, proceeds with remarkable selectivity to provide furan endo-peroxides in quantitative yields [14]. These endo-peroxides serve as versatile intermediates for further synthetic transformations.

The stability of furan endo-peroxides is highly temperature-dependent and related to the electron density in the bicyclic ring system. Alkyl-substituted endo-peroxides demonstrate greater stability compared to aryl-substituted derivatives due to electronic effects. At room temperature in the absence of solvent and moisture, endo-peroxides undergo thermal conversion to epoxides as major products over a period of 15-20 days [14].

Recent investigations have demonstrated that unprotected amine functionalities can be successfully incorporated into furan photooxidation reactions. The amine groups remain unreactive toward singlet oxygen but participate in subsequent cascade reactions to yield diverse alkaloid motifs [15] [16]. This chemoselective behavior enables the development of protecting-group-free synthetic sequences with excellent efficiency.

Substituent Effects on Photochemical Pathways

The electronic nature of substituents profoundly influences the photochemical reactivity of furan systems. Electron-withdrawing groups such as carbonyl and cyano substituents tend to stabilize endo-peroxide intermediates through delocalization effects, making these compounds amenable to isolation and characterization [17]. Conversely, electron-donating substituents increase the reactivity of endo-peroxides, often leading to rapid decomposition.

The position of substituents also plays a critical role in determining photochemical outcomes. 2,5-Dimethylfuran under direct UV irradiation gives a complex mixture of products including carbon monoxide and propene as gaseous products [12]. The symmetrical substitution pattern in this system leads to multiple competing fragmentation pathways, reflecting the influence of steric and electronic factors on reaction selectivity.

Computational analysis of substituted furan systems has revealed that the thermal instability of endo-peroxides correlates with electron density in the bicyclic unsaturated ring. This relationship explains the higher stability of alkyl-substituted derivatives compared to aryl-substituted analogs, as well as the different courses of thermal conversion observed in these two series [17].

Synthetic Applications and Mechanistic Insights

The photochemical reactivity of furan-based systems has found practical application in the synthesis of complex heterocyclic structures. Photoredox catalytic synthesis of functionalized 2-aminofurans from α-halo carbonyl substrates and N-allenamides demonstrates the versatility of photochemical approaches [18]. This methodology proceeds through a double radical-polar crossover mechanism, enabling the formation of three new bonds in a single domino sequence.

The use of furan photochemistry in natural product synthesis has been particularly successful. Six natural products have been synthesized rapidly and efficiently using singlet oxygen-initiated cascade reaction sequences involving furan derivatives [15] [16]. These transformations operate under environmentally benign conditions without the need for protecting groups, demonstrating the practical utility of photochemical methods.

Recent advances in understanding photochemical mechanisms have led to the development of new synthetic strategies. The investigation of photochemical behavior in neutral and acidic media has revealed that reaction conditions significantly influence product distribution and reaction efficiency [19]. These findings have enabled the optimization of photochemical transformations for specific synthetic applications.

Environmental and Mechanistic Considerations

The environmental impact of photochemical transformations has become an increasingly important consideration in synthetic design. The use of visible light as a green energy source, combined with redox-neutral reaction conditions, represents a sustainable approach to heterocyclic synthesis [18]. The elimination of strong oxidants and the use of mild reaction conditions contribute to the environmental attractiveness of photochemical methods.

Mechanistic studies have revealed that photochemical reactions can exhibit remarkable selectivity when properly designed. The formation of specific regioisomers and stereoisomers can be controlled through careful selection of photosensitizers, reaction conditions, and substrate substitution patterns [20]. Understanding these mechanistic principles enables the rational design of photochemical transformations for complex synthetic targets.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant